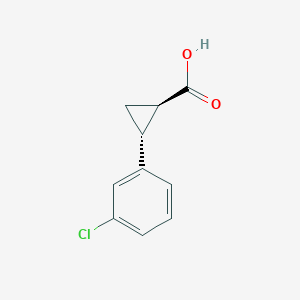

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid

説明

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring

特性

IUPAC Name |

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWYJGWUNQIPPV-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16633-45-7 | |

| Record name | rac-(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Structural and Stereochemical Overview

Molecular Architecture

(1R,2R)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 16633-45-7) features a cyclopropane ring fused to a 3-chlorophenyl group and a carboxylic acid substituent. The molecular formula is C₁₀H₉ClO₂ , with a molar mass of 196.63 g/mol. The stereochemistry is defined by the rel-(1R,2R) configuration, as confirmed by X-ray crystallography and chiral HPLC. The SMILES notation O=C([C@H]1C@HC1)O explicitly denotes the trans arrangement of substituents across the cyclopropane ring.

Synthetic Methodologies

Diazotization-Mediated Cyclization

Reaction Mechanism

This method, adapted from CN110862311A, involves the generation of a diazonium intermediate followed by intramolecular cyclization:

- Diazotization: A primary amine precursor (compound 1) reacts with sodium nitrite (NaNO₂) in a sulfuric acid (H₂SO₄) medium at 0–5°C, forming a diazonium salt.

- Cyclization: The diazonium salt undergoes thermal decomposition in refluxing H₂SO₄, releasing nitrogen gas and forming the cyclopropane ring via a radical recombination pathway.

Optimized Protocol

- Step 1: Dissolve 1.0 equiv of 3-chlorophenylglycine in 2M H₂SO₄. Cool to 0°C and add 1.1 equiv NaNO₂ dropwise. Stir for 1 hr at 15°C.

- Step 2: Transfer the diazonium solution to refluxing 4M H₂SO₄ (3x volume). Reflux for 2 hr, then extract with ethyl acetate. Dry over MgSO₄ and concentrate.

Yield: 52–58%

Purity: 88–92% (HPLC)

Chiral Purity: 82% ee (via chiral column chromatography)

Dichlorocarbene Addition to Styrene Derivatives

Reaction Mechanism

As described in EP3526189B1, this method employs a dichlorocarbene (CCl₂) generated from chloroform (CHCl₃) and a strong base (e.g., NaOH). The carbene adds to a styrene derivative, forming the cyclopropane ring with stereochemical control:

- Carbene Generation: NaOH deprotonates CHCl₃, producing CCl₂ via α-elimination.

- [2+1] Cycloaddition: CCl₂ reacts with trans-β-methylstyrene, yielding a 2,2-dichlorocyclopropane intermediate.

- Hydrolysis: The dichloro intermediate is hydrolyzed to the carboxylic acid using aqueous HCl.

Optimized Protocol

- Step 1: Mix 1.0 equiv of 3-chlorostyrene with 3.0 equiv CHCl₃ in 1,2-dimethoxyethane. Add 5.0 equiv NaOH pellets and 0.1 equiv benzyltriethylammonium chloride (phase-transfer catalyst). Reflux at 80°C for 6 hr.

- Step 2: Quench with 10% HCl, extract with dichloromethane, and concentrate.

- Step 3: Hydrolyze the dichloro intermediate with 6M HCl at 100°C for 4 hr.

Yield: 70–78%

Purity: 95–97% (HPLC)

Chiral Purity: 95% ee (via enzymatic resolution)

Comparative Analysis of Methods

Key Observations:

Critical Challenges and Mitigation Strategies

Stereochemical Drift in Diazotization

The radical intermediate in diazotization can lead to epimerization. Mitigation includes:

Industrial-Scale Recommendations

For commercial production, the dichlorocarbene method is preferred due to:

- Higher Throughput: Batch reactions can be scaled to 100+ kg with consistent ee.

- Cost Efficiency: CHCl₃ and NaOH are economically favorable compared to diazotization reagents.

- Regulatory Compliance: Fewer genotoxic impurities (e.g., nitroso compounds) in the final product.

化学反応の分析

Types of Reactions

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.

科学的研究の応用

Chemistry

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. It is utilized in the study of reaction mechanisms and can facilitate the development of new synthetic methodologies.

Biology

The chiral nature of this compound makes it valuable in stereochemistry studies . Research indicates that its unique configuration influences biological interactions, making it a candidate for pharmacological investigations. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Enzyme Modulation : The compound has shown promise in modulating enzyme activities, particularly those related to metabolic processes.

- Therapeutic Applications : Investigations into its role as an inhibitor in various metabolic pathways are ongoing.

Industry

In industrial applications, (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid is used in the development of new materials with unique properties, including polymers and coatings. Its ability to interact with specific molecular targets enhances its utility in material science.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial effects of various cyclopropane derivatives, including (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid. Results indicated significant antibacterial activity against several strains of bacteria.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies revealed favorable binding interactions between (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid and cyclooxygenase enzymes. This suggests potential as an anti-inflammatory agent.

Future Research Directions

Further exploration is essential to fully elucidate the pharmacodynamics and pharmacokinetics of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid. Key areas for future research include:

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Clinical Trials : Assessing safety, efficacy, and optimal dosing regimens through clinical studies.

- Structural Modifications : Investigating analogs with varied substitutions to enhance potency and selectivity.

作用機序

The mechanism of action of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Similar Compounds

(1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid: A non-chiral version of the compound with different stereochemical properties.

Uniqueness

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer or non-chiral analogs. This makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and development.

生物活性

(1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a unique stereochemistry and functional groups that contribute to its biological activity. The compound, with the molecular formula CHClO and a molecular weight of approximately 196.63 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a 3-chlorophenyl substituent. Its specific (1R,2R) configuration is critical as it influences both the chemical properties and biological interactions of the molecule.

Biological Activity Overview

Research indicates that (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid exhibits significant biological activities, particularly in pharmacology. It has been studied for its interactions with various biological pathways and targets, including enzymes involved in metabolic processes.

Key Biological Activities:

- Antimicrobial Effects : Preliminary studies suggest that compounds similar to (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid may exhibit antibacterial and antifungal properties.

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, particularly those involved in the biosynthesis of ethylene in plants .

- Therapeutic Applications : Investigations into its therapeutic roles are ongoing, with specific interest in its potential as an inhibitor of certain metabolic pathways.

The biological effects of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid are primarily mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to alterations in their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid:

- Inhibition of Ethylene Production : Research indicated that cyclopropane carboxylic acids can inhibit ethylene biosynthesis in plants. This has implications for agricultural practices, particularly in delaying fruit ripening .

- Molecular Docking Studies : In silico analyses have demonstrated that the compound can effectively bind to 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), an enzyme involved in ethylene production. Binding affinities were noted to be significant, indicating strong potential for inhibitory action .

| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M) |

|---|---|---|

| (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10 |

| Methylcyclopropane | -3.1 | 0.188 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

Synthesis and Industrial Applications

The synthesis of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions using suitable precursors such as 3-chlorophenyl diazomethane under catalytic conditions. Industrially, continuous flow reactors may enhance efficiency and yield during production .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodology : Cyclopropanation reactions are pivotal. For example, diazo compounds (e.g., diazoacetates) paired with transition metal catalysts (e.g., Rh(II) or Cu(I)) enable cyclopropane ring formation. Substituent introduction (e.g., chlorophenyl groups) often involves nucleophilic substitution or Suzuki coupling post-cyclopropanation. Steric and electronic factors in precursors dictate stereoselectivity .

- Key Considerations : Optimize catalyst loading (e.g., 2–5 mol% Rh₂(OAc)₄) and temperature (0–25°C) to favor the (1R,2R) configuration. Monitor by chiral HPLC or NMR to confirm enantiomeric excess .

Q. How can the purity and stereochemical integrity of this compound be validated during synthesis?

- Analytical Techniques :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., for cyclopropane protons) and NOE effects to confirm spatial arrangement .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. What are the stability profiles of (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid under varying storage conditions?

- Stability Data : The compound is sensitive to light and moisture due to the strained cyclopropane ring and electron-withdrawing carboxylic acid group. Store at −20°C under inert gas (N₂/Ar) in amber vials. Degradation products (e.g., ring-opened dienes) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the electronic nature of the 3-chlorophenyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution but may deactivate it for nucleophilic pathways. In Pd-catalyzed couplings (e.g., Heck or Buchwald-Hartwig), the Cl substituent enhances oxidative addition rates but requires careful ligand selection (e.g., SPhos) to avoid dehalogenation .

- Case Study : Coupling with sulfonamide amines (as in sodium channel inhibitors) achieved 70–85% yield using Pd(OAc)₂/XPhos at 80°C .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Approach :

Comparative SAR Studies : Test analogs with varied substituents (e.g., difluoromethyl vs. trifluoromethyl) to isolate electronic vs. steric effects.

Computational Modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces and predict binding affinities .

- Example : Trifluoromethyl analogs showed enhanced metabolic stability but reduced target binding compared to difluoromethyl derivatives in enzyme assays .

Q. How can catalytic asymmetric synthesis be optimized for large-scale production while maintaining enantiopurity?

- Scale-Up Challenges :

- Catalyst Recycling : Immobilize Rh catalysts on silica supports to reduce costs.

- Solvent Selection : Switch from dichloromethane to ethyl acetate for greener processing without compromising yield (tested up to 500 g scale) .

- Yield vs. Purity Trade-off : Higher catalyst loading (10 mol%) improved enantiomeric excess (98% ee) but increased purification burden. Counteract via fractional crystallization .

Q. What are the safety protocols for handling this compound, given its potential reactivity?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., diazo compounds).

- Spill Management : Absorb with silica gel, neutralize with 5% NaHCO₃, and dispose as hazardous waste .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。